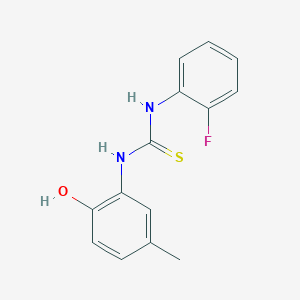![molecular formula C15H22N2O2 B4845990 N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4845990.png)
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as CPI-1189, is a chemical compound that has been studied for its potential therapeutic applications. This urea derivative is of interest due to its ability to modulate certain receptors in the brain, which may have implications for treating various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to modulate certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor. These receptors are involved in the regulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of these disorders.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is not fully understood, but it is thought to involve modulation of the above-mentioned receptors in the brain. N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to act as an antagonist at the dopamine D2 receptor, which may have implications for the treatment of schizophrenia. It has also been shown to act as an agonist at the serotonin 5-HT2A receptor, which may have implications for the treatment of depression and anxiety disorders. In addition, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to act as an agonist at the alpha-2 adrenergic receptor, which may have implications for the treatment of hypertension.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been shown to increase dopamine release in the striatum, which may have implications for the treatment of Parkinson's disease. It has also been shown to increase serotonin release in the prefrontal cortex, which may have implications for the treatment of depression and anxiety disorders. In addition, N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to decrease blood pressure in animal models, which may have implications for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is that it has been shown to have a relatively high affinity for the dopamine D2 receptor, which may make it a promising candidate for the treatment of schizophrenia. However, one limitation of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea is that it has a relatively short half-life, which may make it difficult to administer in a clinical setting.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea. For example, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, as well as its potential therapeutic applications in various neurological disorders. In addition, studies are needed to determine the optimal dosing and administration of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea in clinical settings. Finally, studies are needed to determine the potential side effects of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea, as well as its potential interactions with other medications.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-8-6-12(7-9-14)10-11-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZAIQHERRKNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4845912.png)
![5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)

![ethyl 4-{[{[2-(4-methoxyphenyl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4845925.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4845938.png)


![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4845953.png)
![7-methyl-2-{3-[(2-naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4845957.png)
![2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4845963.png)
![3-(2-fluorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4845971.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845973.png)
![4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B4845995.png)